4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide
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Overview
Description
4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with various targets, depending on the specific substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in a manner that induces biological effects . The interaction is influenced by the orientation of the thiazole ring towards the target site, which can be nitrogen orientation, sulfur orientation, or parallel orientation .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, suggesting that they may have favorable ADME properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may induce significant molecular and cellular effects .
Action Environment
The biological activities of thiazole derivatives are known to be affected by the specific substituents on the thiazole ring .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide are not yet fully understood. Thiazoles, the family of compounds to which it belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . Specific interactions involving this compound have not been reported in the literature.
Cellular Effects
The cellular effects of this compound are currently unknown. Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound have not been reported.
Metabolic Pathways
The metabolic pathways involving this compound are currently unknown. Thiazoles are known to be involved in various metabolic pathways, interacting with enzymes and cofactors . The specific metabolic pathways involving this compound have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation Reaction:
Coupling Reactions: The final step involves coupling the intermediate compounds to form the target molecule. This can be done using palladium-catalyzed cross-coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated derivatives.
Scientific Research Applications
4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-methyl-N-[3-[2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S/c1-16-6-10-18(11-7-16)23(29)26-21-5-3-4-20(14-21)22-15-31-25(27-22)28-24(30)19-12-8-17(2)9-13-19/h3-15H,1-2H3,(H,26,29)(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJKMJMLHMTQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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